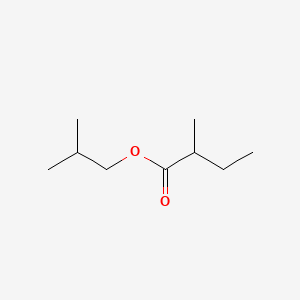

Iso-Butyl-2-Methylbutyrate

Description

Isobutyl 2-methylbutyrate is a natural product found in Myrtus communis with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZQCEQAPBRMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862945 | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-67-2 | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RJ33L6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iso-Butyl-2-Methylbutyrate chemical structure and properties

An In-depth Technical Guide to Isobutyl 2-Methylbutyrate

Introduction

Isobutyl 2-methylbutyrate is a fatty acid ester recognized for its characteristic fruity and sweet aroma.[1] This colorless liquid is a significant component in the flavor and fragrance industries, valued for its ability to impart notes of apple, pear, and other tropical fruits.[2][3] This technical guide provides a comprehensive overview of isobutyl 2-methylbutyrate, detailing its chemical structure, physicochemical properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. Isobutyl 2-methylbutyrate is systematically known as 2-methylpropyl 2-methylbutanoate according to IUPAC nomenclature.[4]

Molecular Structure:

The ester is formed from the condensation of 2-methylbutanoic acid and isobutanol. Its structure is characterized by a nine-carbon backbone.

Caption: Fischer Esterification Workflow for Isobutyl 2-Methylbutyrate.

Applications in Industry

The primary application of isobutyl 2-methylbutyrate is as a flavor and fragrance agent. [1][5]Its pleasant fruity aroma makes it a valuable ingredient in a wide range of consumer products.

-

Flavor Industry: It is used as a flavoring agent in beverages, candies, and baked goods to impart a fruity taste. [1]* Fragrance Industry: This ester is incorporated into perfumes, soaps, lotions, and other personal care products to add a tropical or fruity scent. [1]The recommended usage level in fragrance concentrates can be up to 5.0%. [5]* Cosmetics: It is also used in various cosmetic products for its aromatic properties. [1][6]

Safety and Handling

According to the Globally Harmonized System (GHS), isobutyl 2-methylbutyrate is classified as a flammable liquid and vapor (H226). [4][7] Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. [1]* Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye contact. [1]Ensure adequate ventilation during handling to avoid inhaling vapors. [1]* Fire Safety: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. [7] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical. [1][7]

Conclusion

Isobutyl 2-methylbutyrate is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis via Fischer esterification is a well-established and efficient process. A clear understanding of its physicochemical properties and adherence to safety protocols are paramount for its effective and safe utilization in research and commercial applications.

References

-

The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate, 2445-67-2. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl 2-methylbutyrate. Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl 2-methylbutyrate, (R)-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl butyrate, 539-90-2. Retrieved from [Link]

-

Advanced Biotech. (2025, January 24). Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). High-Purity Methyl-2-Butyl Isobutyrate: Properties, Applications, and Benefits in Fragrance and Cosmetics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl 2-methyl butyrate, 15706-73-7. Retrieved from [Link]

-

NIST. (n.d.). Butyl 2-methylbutanoate. Retrieved from [Link]

-

OSHA. (n.d.). ISOBUTYL ISOBUTYRATE. Retrieved from [Link]

-

Chemsrc. (n.d.). isobutyl 2-methyl butyrate | CAS#:2445-67-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Sweet Scent of Success: Utilizing Methyl-2-Butyl Isobutyrate in Your Fragrance Creations. Retrieved from [Link]

Sources

- 1. Isobutyl-2-methyl Butyrate | 2445-67-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Isobutyl 2-methylbutyrate | C9H18O2 | CID 102820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isobutyl 2-methyl butyrate, 2445-67-2 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. prod.adv-bio.com [prod.adv-bio.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Isobutyl 2-Methylbutyrate

Introduction: Unveiling a Key Aroma Compound

Isobutyl 2-methylbutyrate, a fascinating ester with the molecular formula C₉H₁₈O₂, holds a significant position in the realm of flavor and fragrance science.[1][2] Its characteristic fruity and sweet aroma profile makes it a valuable ingredient in a wide array of consumer products, from food and beverages to cosmetics and perfumes. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core physicochemical characteristics of Isobutyl 2-methylbutyrate. Beyond a mere compilation of data, this document provides insights into the experimental methodologies used for its characterization and synthesis, empowering professionals to harness its properties with precision and confidence.

Physicochemical Profile: A Quantitative Overview

The physical and chemical properties of Isobutyl 2-methylbutyrate dictate its behavior in various applications. A thorough understanding of these characteristics is paramount for formulation development, quality control, and safety assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, fruity | [3] |

| Boiling Point | 165.0 - 166.0 °C at 760 mmHg | [3] |

| Melting Point | Not precisely determined; liquid at room temperature | |

| Density | 0.845 - 0.870 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.403 - 1.409 at 20 °C | [3] |

| Vapor Pressure | 1.895 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 48.89 °C (120.00 °F) TCC | [3] |

| Solubility in Water | 136.1 mg/L at 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol | [3] |

| LogP (o/w) | 3.021 (estimated) | [3] |

| CAS Number | 2445-67-2 | [2] |

Synthesis: The Art of Esterification

The primary route for the synthesis of Isobutyl 2-methylbutyrate is the Fischer esterification, a classic and widely used method for producing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this case, 2-methylbutanoic acid reacts with isobutanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield Isobutyl 2-methylbutyrate and water.

Experimental Protocol: Fischer Esterification of Isobutyl 2-Methylbutyrate

This protocol provides a representative procedure for the laboratory-scale synthesis of Isobutyl 2-methylbutyrate.

Materials:

-

2-methylbutanoic acid

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of 2-methylbutanoic acid and a slight excess of isobutanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours to drive the reaction to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water to remove the excess alcohol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst and unreacted carboxylic acid. (Caution: CO₂ evolution may cause pressure buildup).

-

Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

-

-

-

Drying and Isolation:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.

-

Remove the solvent (diethyl ether, if used for extraction) and any remaining volatile impurities using a rotary evaporator.

-

-

Purification (Optional): For higher purity, the crude ester can be purified by fractional distillation.

Caption: Workflow for the synthesis of Isobutyl 2-Methylbutyrate via Fischer Esterification.

Analytical Characterization: Ensuring Purity and Identity

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of Isobutyl 2-methylbutyrate. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are indispensable tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting as a molecular fingerprint.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of Isobutyl 2-methylbutyrate in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by the helium gas through the capillary column. A temperature program is used to ramp the oven temperature, allowing for the separation of compounds based on their volatility.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.

-

Data Analysis: The retention time of the peak corresponding to Isobutyl 2-methylbutyrate is used for identification by comparing it to a known standard. The obtained mass spectrum is compared with a library of spectra (e.g., NIST, Wiley) for confirmation.

Caption: General workflow for the GC-MS analysis of Isobutyl 2-Methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are the most common types, revealing the number of different types of protons and carbons, their chemical environments, and their connectivity.

Instrumentation:

-

NMR spectrometer (e.g., Bruker, JEOL)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified Isobutyl 2-methylbutyrate in approximately 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts, integration (for ¹H), and splitting patterns of the signals are then analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation: Place a drop of the neat liquid Isobutyl 2-methylbutyrate onto one salt plate.

-

Sandwiching: Gently place a second salt plate on top of the first to create a thin film of the liquid between the plates.

-

Data Acquisition: Place the sandwiched plates in the spectrometer's sample holder and acquire the IR spectrum.

-

Data Interpretation: The resulting spectrum will show characteristic absorption bands. For Isobutyl 2-methylbutyrate, a strong C=O stretch for the ester functional group is expected around 1735-1750 cm⁻¹, and C-O stretches will be present in the 1000-1300 cm⁻¹ region.

Applications and Safety Considerations

Isobutyl 2-methylbutyrate's pleasant fruity aroma makes it a valuable component in the flavor and fragrance industry . It is used to impart fruity notes to a variety of products, including:

-

Beverages: Fruit-flavored drinks and carbonated sodas.

-

Confectionery: Candies, chewing gum, and baked goods.

-

Cosmetics and Perfumes: Soaps, lotions, and fine fragrances.

From a safety perspective , Isobutyl 2-methylbutyrate is classified as a flammable liquid and vapor.[1] It is essential to handle this compound in a well-ventilated area and away from sources of ignition. Standard personal protective equipment, including safety glasses and gloves, should be worn to prevent skin and eye contact. For detailed safety information, the Material Safety Data Sheet (MSDS) should always be consulted.

Conclusion

This technical guide has provided a multifaceted examination of the physicochemical characteristics of Isobutyl 2-methylbutyrate. By integrating fundamental data with practical experimental protocols and an understanding of its synthesis and applications, this document aims to equip researchers and professionals with the knowledge necessary for the effective and safe utilization of this important aroma compound. The presented methodologies for synthesis and analysis serve as a foundation for further research and development in the fields of flavor chemistry, materials science, and beyond.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 102820, Isobutyl 2-methylbutyrate" PubChem, [Link].

-

The Good Scents Company. "isobutyl 2-methyl butyrate" The Good Scents Company Information System, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 527668, Butanoic acid, 1,2-dimethylpropyl ester" PubChem, [Link].

-

Cheméo. "Chemical Properties of Propanoic acid, hexyl ester (CAS 2445-76-3)" Cheméo, [Link].

-

SSERC. "Melting point determination" SSERC, [Link].

-

Westlab Canada. "Measuring the Melting Point" Westlab Canada, [Link].

-

Clarion University. "Determination of Melting Point" Science in Motion, [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Isobutyl 2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-methylbutyrate (C9H18O2) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apple and banana.[1] This colorless liquid is utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Beyond its sensory applications, the precise structural elucidation of such small molecules is a cornerstone of chemical and pharmaceutical research. The unambiguous identification and characterization of isobutyl 2-methylbutyrate are paramount for quality control, metabolic studies, and as a potential biomarker.[2]

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic data for isobutyl 2-methylbutyrate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide delves into the theoretical underpinnings of each technique, provides detailed experimental protocols, and offers an in-depth analysis of the spectral data.

Molecular Structure

The structural formula of isobutyl 2-methylbutyrate is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 2: Proposed fragmentation pathway for Isobutyl 2-Methylbutyrate.

-

m/z = 103: This fragment likely arises from the loss of the isobutyl radical ([C4H9]•) from the molecular ion.

-

m/z = 85: This peak can be attributed to the acylium ion ([CH3CH2CH(CH3)CO]⁺) formed by the cleavage of the C-O bond of the ester.

-

m/z = 57: This prominent peak corresponds to the stable tertiary butyl cation ([C4H9]⁺) formed from the isobutyl portion of the molecule.

-

m/z = 56: This fragment can be formed via a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and subsequent cleavage.

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like isobutyl 2-methylbutyrate. [3]

-

Sample Preparation:

-

Prepare a dilute solution of isobutyl 2-methylbutyrate in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 ppm.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install a suitable capillary column (e.g., a non-polar DB-5ms or a slightly polar DB-WAX).

-

Set the oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

Set the injector temperature (e.g., 250°C) and use a split injection mode.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to isobutyl 2-methylbutyrate in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to confirm the molecular weight and interpret the fragmentation pattern.

-

Compare the obtained spectrum with a library of known spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

-

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of isobutyl 2-methylbutyrate. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key ester functional group. Mass spectrometry provides the molecular weight and valuable structural information through its characteristic fragmentation pattern. The protocols and data analysis presented in this guide serve as a robust framework for researchers and scientists in the fields of chemistry and drug development for the reliable identification and characterization of this and similar small molecules.

References

-

PubChem. Isobutyl 2-methylbutyrate. [Link].

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 7(4), 627–639. [Link].

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link].

-

Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link].

-

Pendarvis, K. IR Spectroscopy of Esters. [Link].

-

RSC Publishing. Analytical Methods. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). [Link].

-

Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy. [Link].

-

The Good Scents Company. isobutyl 2-methyl butyrate. [Link].

-

Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link].

-

Global Substance Registration System. ISOBUTYL 2-METHYLBUTYRATE. [Link].

-

Furrer, J. (2011). A Simple Method for Measuring Long-Range 1H− 13C Coupling Constants in Organic Molecules. The Journal of organic chemistry, 76(15), 6324–6327. [Link].

-

Hidayah, N., & Zain, N. M. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Chemistry & Biophysics, 11(8), 1-6. [Link].

-

University of California, San Diego. Sample preparation for FT-IR. [Link].

-

Drawell. (2023, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link].

-

ChemAxon. NMR Predictor. [Link].

-

Mestrelab Research. Download NMR Predict. [Link].

-

PubChem. Isobutyl 2-methylbutyrate, (R)-. [Link].

-

Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Journal of Education and Practice, 9(3), 56-61. [Link].

-

Lim, Y. J., & Gan, C. Y. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Indonesian Journal of Chemistry, 22(1), 1-11. [Link].

-

Chemistry Classes by Vivek Rai. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link].

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link].

-

Chemistry Classes by Vivek Rai. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link].

-

University of Massachusetts Boston. Esterification and Infrared Spectroscopy. [Link].

-

DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link].

-

mVOC. 2-methylpropyl 2-methylbutanoate. [Link].

-

NIST. Butanoic acid, 2-methyl-, 1-methylethyl ester. [Link].

-

PubChem. Isobutyl 2-methylbutyrate, (R)-. [Link].

-

The Good Scents Company. isobutyl 2-methyl butyrate. [Link].

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link].

-

FooDB. Showing Compound Isobutyl-2-methylbutyrate (FDB004839). [Link].

Sources

An In-Depth Technical Guide to the Natural Sources and Occurrence of Iso-Butyl-2-Methylbutyrate in Plants

Abstract

Iso-butyl-2-methylbutyrate is a volatile organic compound that contributes significantly to the characteristic fruity and sweet aromas of numerous plants. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological relevance of this compound in the plant kingdom. It is intended for researchers, scientists, and professionals in the fields of drug development, food science, and agriculture who are interested in the chemical ecology and metabolic pathways of plant-derived secondary metabolites. This guide delves into the intricate biosynthetic route originating from amino acid catabolism, details its prevalence in various plant species with available quantitative data, and outlines state-of-the-art analytical methodologies for its detection and quantification. Furthermore, it explores the potential physiological roles of this ester in plant-insect interactions and as a response to environmental stimuli.

Introduction: The Aromatic Signature of this compound

Volatile esters are a diverse class of secondary metabolites that play a pivotal role in the aroma profiles of fruits, flowers, and vegetative tissues. Among these, this compound (C9H18O2) is a branched-chain ester recognized for its potent fruity, apple-like, and sweet aroma. Its presence, even in trace amounts, can significantly influence the sensory perception of a plant's scent and flavor. Understanding the natural sources and biosynthetic pathways of this compound is crucial for applications ranging from the development of natural flavor and fragrance ingredients to the elucidation of complex ecological interactions.

Natural Occurrence in the Plant Kingdom

This compound has been identified as a key volatile constituent in a variety of plant species, contributing to their unique aromatic bouquets. Its occurrence is particularly well-documented in several commercially important fruits and medicinal herbs.

Pome and Stone Fruits:

-

Apples (Malus domestica): Numerous apple cultivars produce this compound as part of their complex aroma profile. While its concentration can vary significantly between cultivars, it is often considered a contributor to the characteristic "apple" aroma. For instance, it has been identified in 'Fuji' and 'Golden Reinders' apples.

-

Strawberries (Fragaria × ananassa): This ester is a component of the rich aroma of fresh strawberries, contributing to their sweet and fruity notes.

-

Apricots (Prunus armeniaca): this compound has been reported in apricots, adding to their characteristic fruity and floral scent.[1]

Other Fruits:

-

Papaya (Carica papaya): The tropical and fruity aroma of papaya is partially attributed to the presence of this compound.[2]

-

Melons (Cucumis melo): Certain melon varieties have been found to contain this ester, contributing to their sweet and fruity fragrance.

Herbs and Medicinal Plants:

-

Roman Chamomile (Chamaemelum nobile): The essential oil of Roman chamomile is a significant source of this compound, where it contributes to the calming and fruity-herbaceous aroma.[3] Quantitative analysis of Roman chamomile essential oil has shown the presence of this compound, with one analysis reporting a concentration of 0.14%.[4]

-

Myrtle (Myrtus communis): This aromatic shrub, used in traditional medicine and for its essential oil, contains this compound.[2]

-

Heracleum persicum (Golpar): This plant, used as a spice in Iranian cuisine, has been found to contain this compound in its essential oil.

The following table summarizes the known plant sources of this compound:

| Plant Species | Common Name | Family | Plant Part | Reference(s) |

| Malus domestica | Apple | Rosaceae | Fruit | |

| Fragaria × ananassa | Strawberry | Rosaceae | Fruit | |

| Prunus armeniaca | Apricot | Rosaceae | Fruit | [1] |

| Carica papaya | Papaya | Caricaceae | Fruit | [2] |

| Cucumis melo | Melon | Cucurbitaceae | Fruit | |

| Chamaemelum nobile | Roman Chamomile | Asteraceae | Flowers | [3] |

| Myrtus communis | Myrtle | Myrtaceae | Leaves, Berries | [2] |

| Heracleum persicum | Golpar | Apiaceae | Seeds |

Biosynthesis of this compound: A Tale of Two Precursors

The formation of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. The biosynthesis of this branched-chain ester requires two key precursors: isobutanol and 2-methylbutyryl-CoA , which are derived from the catabolism of the branched-chain amino acids valine and isoleucine, respectively. The final step is the esterification of these two molecules, catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The Isoleucine Catabolic Pathway: Formation of 2-Methylbutyryl-CoA

The carbon skeleton for the acyl moiety of this compound originates from the essential amino acid isoleucine. The catabolic pathway involves a series of enzymatic reactions:

-

Transamination: Isoleucine is first converted to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Caption: Isoleucine catabolism to 2-methylbutyryl-CoA.

The Valine Catabolic Pathway: Formation of Isobutanol

The alcohol precursor, isobutanol, is derived from the amino acid valine through a similar catabolic process that is extended by two additional steps:

-

Transamination and Oxidative Decarboxylation: Valine is converted to isobutyryl-CoA via the action of BCAT and the BCKDH complex.

-

Reduction to Aldehyde: Isobutyryl-CoA is then reduced to isobutyraldehyde.

-

Reduction to Alcohol: Finally, isobutyraldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH).

Caption: Biosynthesis of isobutanol from valine.

The Final Step: Esterification by Alcohol Acyltransferases (AATs)

The convergence of the two precursor pathways occurs in the final esterification step. Alcohol acyltransferases (AATs) catalyze the condensation of an alcohol (isobutanol) with an acyl-CoA thioester (2-methylbutyryl-CoA) to form the corresponding ester (this compound) and coenzyme A.

AATs are a large and diverse family of enzymes with varying substrate specificities, which is a key determinant in the production of the vast array of volatile esters found in plants.[5] The specificity of AATs for both the alcohol and acyl-CoA substrates dictates which esters are predominantly synthesized in a particular plant tissue at a specific developmental stage. While the general activity of AATs is well-established, the specific AATs responsible for the preferential synthesis of this compound in different plant species are still an active area of research.

Caption: Final esterification step in the biosynthesis of this compound.

Physiological Roles and Ecological Significance

While the primary function of many volatile esters is often associated with attracting pollinators and seed dispersers, the specific physiological roles of this compound are not yet fully elucidated. However, based on the known functions of other volatile organic compounds, several hypotheses can be proposed:

-

Pollinator and Herbivore Interactions: The fruity aroma of this compound likely plays a role in attracting pollinators to flowers and frugivores to ripe fruits, thereby facilitating pollination and seed dispersal. Conversely, it may also act as a repellent to certain herbivores.

-

Defense against Pathogens: Some volatile esters have been shown to possess antimicrobial properties, suggesting a potential role for this compound in defending the plant against pathogenic fungi and bacteria.

-

Abiotic Stress Response: The production of secondary metabolites, including volatile esters, can be influenced by abiotic stressors such as temperature, light intensity, and water availability.[6][7][8][9][10] Changes in the emission of this compound could be part of the plant's adaptive response to environmental challenges.

Analytical Methodologies for Detection and Quantification

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and selective analytical techniques. The most widely employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues. Optimization of specific parameters may be required depending on the plant material and instrumentation.

Objective: To extract, identify, and quantify this compound from a plant sample.

Materials:

-

Fresh or frozen plant material (e.g., fruit pulp, leaves, flowers)

-

20 mL headspace vials with PTFE/silicone septa

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., d3-isobutyl-2-methylbutyrate or a compound with similar volatility and not present in the sample)

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of the plant material (e.g., 1-5 g) in liquid nitrogen to quench enzymatic activity.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a precise volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles by increasing the ionic strength of the matrix.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 30-60 min) to allow the volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 min) while maintaining the incubation temperature. The fiber will adsorb the volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the GC (e.g., 250 °C) for a short period (e.g., 1-5 min).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

-

Detect and identify the compounds using the mass spectrometer, typically operating in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

-

Caption: Workflow for HS-SPME-GC-MS analysis of plant volatiles.

Conclusion and Future Perspectives

This compound is a significant contributor to the aromatic profile of numerous plants. Its biosynthesis via the catabolism of branched-chain amino acids highlights the intricate connection between primary and secondary metabolism. While significant progress has been made in identifying its natural sources and the general pathways of its formation, several avenues for future research remain. Elucidating the specific alcohol acyltransferases responsible for its synthesis in different plant species will be crucial for metabolic engineering efforts aimed at enhancing desirable flavor and fragrance profiles in crops. Furthermore, a deeper understanding of its physiological roles and the factors influencing its production will provide valuable insights into plant ecology and stress physiology. The continued development of advanced analytical techniques will undoubtedly facilitate the discovery of this and other important volatile compounds in an even wider range of plant species.

References

- Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels.

- Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. Arabidopsis book, 8, e0137.

- D'Auria, J. C., Pichersky, E., & Gershenzon, J. (2002). The role of alcohol acyltransferases in the biosynthesis of ester volatiles in flowers and fruits.

- Li, X., Wang, Y., & Chen, S. (2020). Engineering isobutanol production in Escherichia coli by pathway optimization and redox balancing. Metabolic engineering, 57, 1-10.

- Souleyre, E. J., Greenwood, D. R., Friel, E. N., Karunairetnam, S., & Newcomb, R. D. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. The Plant Journal, 41(6), 888-900.

- Smit, B. A., Engels, W. J., & Smit, G. (2009). The role of Ehrlich pathway in the formation of flavor compounds in cheese.

- Zhang, Y., Liu, G., & Lian, J. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93.

-

PubChem. (n.d.). Isobutyl 2-methylbutyrate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Isobutyl-2-methylbutyrate (FDB004839). Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl 2-methyl butyrate. Retrieved from [Link]

- Kochevenko, A., & Fernie, A. R. (2011). The catabolism of the branched-chain amino acids in plants. Amino acids, 40(3), 673–688.

- Rowan, D. D. (2011). Volatile metabolites. The encyclopaedia of fruit and nuts, 45-66.

- Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732.

- Gonda, I., Bar, E., Portnoy, V., Lev, S., Burger, J., Schaffer, A. A., ... & Lewinsohn, E. (2010). Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit. Journal of experimental botany, 61(4), 1111-1123.

- Gonzalez-Aguilar, G. A., Ayala-Zavala, J. F., & Olivas, G. I. (2010). Responses of horticultural commodities to abiotic stress.

- Holopainen, J. K., & Gershenzon, J. (2010). Multiple stress factors and the emission of plant VOCs. Trends in plant science, 15(3), 176-184.

- Peñuelas, J., & Staudt, M. (2010). BVOCs and global change. Trends in plant science, 15(3), 133-144.

- Vickers, C. E., Bongers, M., Liu, Q., Delatte, T., & Bouwmeester, H. (2014). Metabolic engineering of volatile isoprenoids in plants and microbes. Plant, Cell & Environment, 37(8), 1753-1775.

- Yang, Y., & Dou, Y. (2022). Combinations of Abiotic Factors Differentially Alter Production of Plant Secondary Metabolites in Five Woody Plant Species in the Boreal-Temperate Transition Zone. Frontiers in Plant Science, 13, 846505.

-

Wikipedia. (2023). 2-Methylbutanoic acid. Retrieved from [Link]

-

MDPI. (2023). Biotic and Abiotic Stressors in Plant Metabolism. Retrieved from [Link]

- Gouvea, D. R., Gobbo-Neto, L., & Lopes, N. P. (2012). The influence of biotic and abiotic factors on the production of secondary metabolites in medicinal plants. Pharmacognosy reviews, 6(12), 119.

-

PubChem. (n.d.). Butyl 2-methylbutyrate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methylbutyryl-CoA (FDB022387). Retrieved from [Link]

-

PubChem. (n.d.). Isobutyl 2-methylbutyrate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Isobutyl-2-methylbutyrate (FDB004839). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. shayandcompany.com [shayandcompany.com]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinations of Abiotic Factors Differentially Alter Production of Plant Secondary Metabolites in Five Woody Plant Species in the Boreal-Temperate Transition Zone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biotic and Abiotic Stressors in Plant Metabolism [mdpi.com]

- 9. Frontiers | How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

The Architecture of Aroma: An In-depth Technical Guide to the Biosynthesis of Iso-Butyl-2-Methylbutyrate in Fruits

Abstract

Iso-butyl-2-methylbutyrate is a key volatile ester that contributes significantly to the desirable fruity and sweet aromas of many commercially important fruits. Understanding the intricate biochemical pathways leading to its formation is paramount for researchers in fields ranging from plant biology and agriculture to food science and flavor chemistry. This technical guide provides a comprehensive exploration of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It is designed to serve as a valuable resource for scientists and professionals engaged in the study of fruit aroma, offering both foundational knowledge and practical experimental methodologies.

Introduction: The Essence of Fruit Aroma

The characteristic aroma of a ripe fruit is a complex mosaic of volatile organic compounds (VOCs), with esters often playing a dominant role. Among these, branched-chain esters such as this compound impart sweet, fruity, and apple-like notes that are highly valued by consumers. The production of these esters is a developmentally regulated process, intricately linked to the ripening of the fruit.[1] The biosynthesis of this compound is a multi-faceted process, drawing precursors from distinct metabolic pathways, primarily the catabolism of branched-chain amino acids (BCAAs). This guide will dissect the biosynthesis of its two constituent moieties: the iso-butyl alcohol and the 2-methylbutyrate group, culminating in the final esterification step.

The Branched-Chain Amino Acid (BCAA) Catabolic Hub

The building blocks for this compound are derived from the catabolism of the essential amino acids L-leucine and L-isoleucine. These pathways, active in the mitochondria of plant cells, provide the carbon skeletons for the alcohol and acyl-CoA moieties of the final ester.[2][3]

The Pathway to 2-Methylbutyryl-CoA from L-Isoleucine

The 2-methylbutyrate portion of the ester originates from the catabolism of L-isoleucine. This multi-step enzymatic process transforms the amino acid into its corresponding acyl-CoA derivative.

The initial step in the catabolism of L-isoleucine is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, yielding L-glutamate and α-keto-β-methylvalerate.[4][5]

Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex carries out an irreversible oxidative decarboxylation of α-keto-β-methylvalerate. This reaction forms 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[4][5] This 2-methylbutyryl-CoA molecule is the direct precursor for the acid moiety of this compound.

Caption: Catabolism of L-Isoleucine to 2-Methylbutyryl-CoA.

The Pathway to Iso-Butyl Alcohol from L-Leucine

The iso-butyl alcohol component is derived from the catabolism of L-leucine. This pathway shares the initial enzymatic steps with isoleucine catabolism but diverges to produce the alcohol precursor.

Similar to isoleucine, the first step is a transamination of L-leucine by branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.[6] This is followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , yielding isovaleryl-CoA.[2][6]

The conversion of isovaleryl-CoA to isobutyl alcohol is less direct and involves a series of reduction steps. Isovaleryl-CoA can be dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) .[2][7] The subsequent steps likely involve the formation of an aldehyde intermediate, isobutyraldehyde, which is then reduced to isobutyl alcohol by an alcohol dehydrogenase (ADH) . This final reduction step is crucial for providing the alcohol substrate for ester synthesis.

Caption: Catabolism of L-Leucine to Iso-Butyl Alcohol.

The Final Assembly: Esterification by Alcohol Acyltransferases (AATs)

The final and decisive step in the biosynthesis of this compound is the esterification reaction catalyzed by alcohol acyltransferases (AATs) .[8][9] These enzymes are responsible for the condensation of an alcohol with an acyl-CoA to form an ester.[8][9] In this specific case, AAT catalyzes the reaction between iso-butyl alcohol and 2-methylbutyryl-CoA.

AATs belong to the BAHD superfamily of acyltransferases and exhibit broad substrate specificity, enabling them to produce a wide array of esters from various alcohol and acyl-CoA precursors.[9] The activity of AATs is often highly regulated and shows a strong correlation with fruit ripening and the production of volatile esters.[8][10] In many fruits, AAT gene expression and enzyme activity are induced by ethylene, a key plant hormone in the ripening process.[10]

Experimental Methodologies

To study the biosynthesis of this compound, a combination of biochemical and molecular techniques is employed. The following section provides detailed protocols for key experiments.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of volatile esters from fruit tissue using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Protocol:

-

Sample Preparation:

-

Homogenize 5 g of fresh fruit tissue in liquid nitrogen.

-

Transfer the powdered tissue to a 20 mL headspace vial.

-

Add 5 mL of a saturated CaCl2 solution to inhibit enzymatic activity.

-

Add a known concentration of an internal standard (e.g., ethyl nonanoate) for quantification.

-

Seal the vial immediately with a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at 40°C for 30 minutes with constant agitation.

-

Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 40°C for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-350.

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Caption: Workflow for GC-MS Analysis of Fruit Volatiles.

Alcohol Acyltransferase (AAT) Enzyme Activity Assay

This spectrophotometric assay measures AAT activity by detecting the release of Coenzyme A (CoA) from the reaction, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol:

-

Protein Extraction:

-

Homogenize 1 g of fruit tissue in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 8.0, 10% glycerol, 10 mM DTT, 1% PVPP).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

Determine the total protein concentration using a Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl pH 8.0

-

10 mM Iso-butyl alcohol

-

0.5 mM 2-Methylbutyryl-CoA

-

0.2 mM DTNB

-

-

Initiate the reaction by adding 50 µg of crude protein extract to a final volume of 1 mL.

-

Monitor the increase in absorbance at 412 nm for 10 minutes at 30°C using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute.

-

Use the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹) to determine the enzyme activity in nmol/min/mg protein.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of the transcript levels of genes involved in the biosynthesis of this compound, such as AAT and BCAT.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from fruit tissue using a plant RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (AAT, BCAT, etc.) and a reference gene (e.g., Actin or Elongation Factor 1-α).

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (0.4 µM each)

-

Diluted cDNA template

-

-

Perform the reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in fruits is a finely tuned process that relies on the coordinated action of enzymes from different metabolic pathways. The catabolism of L-isoleucine and L-leucine provides the necessary precursors, which are then assembled into the final ester by alcohol acyltransferases. The regulation of this pathway, particularly the induction of AAT activity during ripening, is a key determinant of the final aroma profile of the fruit.

Future research in this area will likely focus on the detailed characterization of the specific AAT isozymes responsible for the synthesis of this compound in different fruit species. Furthermore, elucidating the transcriptional regulation of the entire pathway will provide valuable insights for breeding programs and biotechnological approaches aimed at enhancing the flavor and aroma of fruits. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of fruit aroma biosynthesis.

References

-

Malone, M. H., & Alarcon, A. A. (2021). Catabolic pathways of valine, leucine, and isoleucine in plants. ResearchGate. [Link]

-

Binder, S. (2010). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology. [Link]

-

PubChem. (n.d.). L-leucine degradation I. PubChem Pathways. [Link]

-

PubChem. (n.d.). isoleucine degradation. PubChem Pathways. [Link]

-

Chen, G., et al. (2019). Selection and validation of reference genes for qRT‐PCR analysis during fruit ripening of red pitaya (Hylocereus polyrhizus). FEBS Open Bio. [Link]

-

Loupatty, F. (2005). Figure 2. Catabolic pathway of Isoleucine. ResearchGate. [Link]

-

Toma, M., & Fetea, F. (2014). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

-

Parthasarathy, A., et al. (2020). Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. Plant Direct. [Link]

-

Taylor, D. C. (2012). Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies. Digital Repository @ Iowa State University. [Link]

-

QIAGEN. (n.d.). Isoleucine Degradation I. GeneGlobe. [Link]

-

Ge, Y., et al. (2023). Selection and validation of reference genes for qRT-PCR in cultivated octoploid strawberry. Journal of Integrative Agriculture. [Link]

-

Rivera-Silva, R., et al. (2024). Proposal of Reference Genes for Tomato Fruit Ripening qRT-PCR Data Normalization. Plant and Cell Physiology. [Link]

-

Binder, S. (2010). Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana. The Arabidopsis Book. [Link]

-

Li, Y., et al. (2022). Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. Foods. [Link]

-

Wei, C., et al. (2019). Validation of reference genes for gene expression analysis in fruit development of Vaccinium bracteatum Thunb. using quantitative real-time PCR. Scientific Reports. [Link]

-

Simpson, D., et al. (2022). a Real-time RT-qPCR analysis of gene expression of fruit ripening and... ResearchGate. [Link]

-

Khomenko, I., et al. (2023). Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. Frontiers in Plant Science. [Link]

-

Sun, Y., et al. (2020). Fruit volatilome profiling through GC × GC-ToF-MS and gene expression analyses reveal differences amongst peach cultivars. Scientific Reports. [Link]

-

Pia, J. V., et al. (2013). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. ResearchGate. [Link]

-

Matern, D. (2005). Fig 1. Metabolic pathway of the branched-chain amino acids, isoleucine... ResearchGate. [Link]

-

Massalha, H., et al. (2017). Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation. ResearchGate. [Link]

-

Bode, H. B., & Müller, R. (2006). A Biosynthetic Pathway to Isovaleryl-CoA in Myxobacteria: The Involvement of the Mevalonate Pathway. ResearchGate. [Link]

-

Däschner, K., et al. (2001). Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria. Plant Molecular Biology. [Link]

-

Olšovská, J., et al. (2018). Catabolic pathway of leucine leading to isovaleric acid and 3-methylbutanol formation. ResearchGate. [Link]

-

Shalit, M., et al. (2001). Acetyl-coa: alcohol acetyltransferase activity and aroma formation in ripening melon fruits. Journal of Agricultural and Food Chemistry. [Link]

-

MySkinRecipes. (n.d.). Alcohol Acyl Transferase(AAT) Activity Assay Kit. MySkinRecipes. [Link]

-

Zhou, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science. [Link]

-

Zhou, Y., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. PMC. [Link]

-

Park, S. H., et al. (2014). Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]

-

Defilippi, B. G., et al. (2005). Apple aroma: Alcohol acyltransferase, a rate limiting step for ester biosynthesis, is regulated by ethylene. ResearchGate. [Link]

-

Savrasova, E. A., et al. (2011). Use of the valine biosynthetic pathway to convert glucose into isobutanol. Biotechnology Letters. [Link]

-

Araujo, W. L., et al. (2010). Identification of the 2-Hydroxyglutarate and Isovaleryl-CoA Dehydrogenases as Alternative Electron Donors Linking Lysine Catabolism to the Electron Transport Chain of Arabidopsis Mitochondria. The Plant Cell. [Link]

-

Li, H., et al. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Foods. [Link]

-

Däschner, K., et al. (1999). In plants a putative isovaleryl-CoA-dehydrogenase is located in mitochondria. Plant Molecular Biology. [Link]

Sources

- 1. Selection and validation of reference genes for qRT‐PCR analysis during fruit ripening of red pitaya (Hylocereus polyrhizus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of the 2-Hydroxyglutarate and Isovaleryl-CoA Dehydrogenases as Alternative Electron Donors Linking Lysine Catabolism to the Electron Transport Chain of Arabidopsis Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Section 1: Core Identification and Chemical Profile

An In-depth Technical Guide to Isobutyl 2-Methylbutyrate for Scientific Applications

Isobutyl 2-methylbutyrate is a fatty acid ester recognized for its characteristic fruity aroma.[1][2] While extensively used in the flavor and fragrance industries, its properties as a chiral ester and organic building block make it a compound of interest for researchers in organic synthesis and chemical analysis. This guide provides a comprehensive technical overview of its synthesis, analysis, applications, and safety protocols, tailored for scientific professionals.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Table 1: Core Identifiers for Isobutyl 2-Methylbutyrate

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2445-67-2 | [3][4][5] |

| IUPAC Name | 2-methylpropyl 2-methylbutanoate | [3] |

| EC Number | 219-492-5 | [3][6] |

| Molecular Formula | C9H18O2 |[3][5] |

The compound is known by several synonyms in literature and commercial listings, which are crucial to recognize during procurement and literature review.

Table 2: Common Synonyms

| Synonym |

|---|

| Isobutyl 2-methylbutanoate |

| 2-Methylpropyl 2-methylbutyrate |

| Butanoic acid, 2-methyl-, 2-methylpropyl ester |

| Butyric acid, 2-methyl-, isobutyl ester |

| 2-Methyl-1-propyl 2-methylbutyrate |

| 2-methylbutanoic acid 2-methyl propyl ester |

A summary of its key physicochemical properties is essential for experimental design, particularly for predicting its behavior in different solvents and under various temperature and pressure conditions.

Table 3: Physicochemical Properties of Isobutyl 2-Methylbutyrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.24 g/mol | [3][8] |

| Appearance | Clear, colorless liquid | [9] |

| Odor | Sweet, fruity, reminiscent of banana and pineapple | [1][5] |

| Boiling Point | ~165 °C at 760 mmHg | [5][10] |

| Flash Point | ~51 °C | [5] |

| Density | ~0.86-0.87 g/mL | [9][10] |

| Water Solubility | 1.02 g/L (predicted) | [2] |

| logP | ~2.8 - 3.0 |[2][3][5] |

Section 2: Synthesis and Manufacturing

Theoretical Basis: Fischer-Speier Esterification

Isobutyl 2-methylbutyrate is most commonly synthesized via the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting a carboxylic acid (2-methylbutanoic acid) with an alcohol (isobutanol). The reaction is an equilibrium process. To drive it towards the formation of the ester, it is typically performed with an excess of one reactant or by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. The acid catalyst, usually sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Sources

- 1. Isobutyl-2-methyl Butyrate | 2445-67-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Showing Compound Isobutyl-2-methylbutyrate (FDB004839) - FooDB [foodb.ca]

- 3. Isobutyl 2-methylbutyrate | C9H18O2 | CID 102820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isobutyl 2-methyl butyrate, 2445-67-2 [thegoodscentscompany.com]

- 5. ISO-BUTYL-2-METHYLBUTYRATE | 2445-67-2 [chemicalbook.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. echemi.com [echemi.com]

- 8. Isobutyl 2-methylbutyrate, (R)- | C9H18O2 | CID 86306229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. isobutyl 2-methyl butyrate | CAS#:2445-67-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility and Stability of Iso-Butyl-2-Methylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of iso-butyl-2-methylbutyrate. As a key fragrance and flavoring agent with potential applications in pharmaceutical formulations, a thorough understanding of its physicochemical properties is paramount. This document delves into the theoretical and practical aspects of its solubility in various solvent systems and its degradation profile under different stress conditions. Detailed, field-proven experimental protocols are provided to enable researchers to conduct their own assessments, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No. 2445-67-2) is a fatty acid ester recognized for its characteristic fruity aroma.[1] It is synthesized from isobutyric acid and 2-methylbutanol and finds extensive use in the flavor and fragrance industries.[2] Beyond its traditional applications, the unique physicochemical properties of esters like this compound are of increasing interest to the pharmaceutical industry. Esters are frequently employed as prodrugs to enhance the bioavailability of parent drug molecules, and their solvent characteristics can be valuable in formulation development. A comprehensive understanding of the solubility and stability of this compound is therefore crucial for formulators and drug development scientists to harness its full potential and ensure product quality and efficacy.

Chemical and Physical Properties of this compound

A foundational understanding of the molecular structure and physical properties of this compound is essential to comprehend its solubility and stability behavior.

| Property | Value | Source |

| IUPAC Name | 2-methylpropyl 2-methylbutanoate | [3] |

| Synonyms | Isobutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylpropyl ester | [3] |

| CAS Number | 2445-67-2 | [3] |

| Molecular Formula | C₉H₁₈O₂ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| Appearance | Colorless liquid | |

| Odor | Fruity | [2] |

| Boiling Point | 165.2 °C | [4] |

| LogP (o/w) | 2.8 - 3.17 | [3][4] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing formulation design, bioavailability, and manufacturing processes. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Theoretical Considerations

This compound is an ester with a branched alkyl chain, which influences its polarity and, consequently, its solubility. The ester functional group possesses a polar carbonyl (C=O) and ether (-O-) linkage, capable of acting as a hydrogen bond acceptor. However, the surrounding non-polar hydrocarbon chains dominate the molecule's overall character, rendering it largely non-polar.

Solubility in Aqueous and Organic Solvents

-

Water: Due to its predominantly non-polar nature, the solubility of this compound in water is limited. One study reports a water solubility of 136.1 mg/L, while a predictive model suggests a higher value of 1.02 g/L.[1][5] This discrepancy underscores the importance of experimental verification.

-

Alcohols (Polar Protic Solvents): this compound is reported to be soluble in alcohol.[5] Its miscibility with short-chain alcohols like methanol, ethanol, and isopropanol is expected to be high due to the ability of the ester's oxygen atoms to accept hydrogen bonds from the alcohol's hydroxyl group and the compatible polarities.

-

Polar Aprotic Solvents: In solvents like acetone and ethyl acetate, which lack hydrogen bond-donating capabilities but possess a significant dipole moment, good solubility is anticipated. The polar interactions between the solvent and the ester's carbonyl group facilitate dissolution.

-

Non-Polar Solvents: In non-polar solvents such as hexane and dichloromethane, this compound is expected to be freely soluble. The dispersion forces (van der Waals forces) between the non-polar solvent molecules and the hydrocarbon portions of the ester are the primary drivers of miscibility.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol details a reliable method for determining the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of a visible excess of the compound is crucial.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in g/L or mol/L.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Understanding the chemical stability of this compound is critical for predicting its shelf-life and ensuring the safety and efficacy of products in which it is used. As an ester, it is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. Forced degradation studies, as outlined in the ICH guidelines, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Hydrolytic Degradation

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.

The rate of hydrolysis is influenced by pH, temperature, and the steric hindrance around the ester group.

Oxidative Degradation

Esters can undergo oxidation, particularly at elevated temperatures and in the presence of oxygen and metal ions. The oxidation process can lead to the formation of hydroperoxides, which can further decompose into a variety of degradation products, including aldehydes, ketones, and shorter-chain acids.

Thermal Degradation

At elevated temperatures, esters can undergo thermal decomposition. The specific degradation pathway and products depend on the structure of the ester and the temperature. Common thermal degradation pathways for esters include elimination reactions, leading to the formation of an alkene and a carboxylic acid.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound to assess its intrinsic stability and identify potential degradation products. These studies are essential for the development and validation of stability-indicating analytical methods.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-